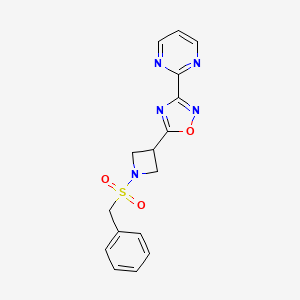
5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. This compound features a unique structure combining a benzylsulfonyl group, an azetidine moiety, and a pyrimidine ring. Its molecular formula is C16H15N5O3S with a molecular weight of 357.39 g/mol. The oxadiazole core is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the oxadiazole ring enhances its potential as an anticancer agent by inhibiting specific enzymes involved in cancer progression. Studies have shown that derivatives of the oxadiazole scaffold can inhibit key proteins such as EGFR and Src, which are critical in cancer signaling pathways .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various strains. For instance, studies on related oxadiazole derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. The compound shows promise in inhibiting cell proliferation in multiple cancer cell lines. Notably, studies have reported IC50 values indicating that certain derivatives possess cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human leukemia cell lines. The results indicated that some compounds exhibited IC50 values significantly lower than doxorubicin, suggesting enhanced potency against cancer cells .
科学的研究の応用
Molecular Formula
- C : 16
- H : 15
- N : 5
- O : 3
- S : 1
Anticancer Activity
Research indicates that compounds with an oxadiazole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the proliferation of various cancer cell lines, such as:
- Human lung (A549)
- Breast (MCF-7)
- Colon (HCT-116)
In particular, the introduction of electron-withdrawing groups on the aromatic rings of oxadiazole derivatives has been linked to enhanced biological activity against cancer cells. In one study, compounds similar to 5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole were evaluated for their antiproliferative effects and showed promising results with low IC50 values against multiple cancer lines .
Antimicrobial Properties
The oxadiazole core is also associated with broad-spectrum antimicrobial activity. Compounds derived from this structure have been investigated for their effectiveness against various bacterial and fungal strains. The presence of specific substituents can enhance lipophilicity and target reachability .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets such as:
- Estrogen receptors
These studies suggest that the compound may exert its biological effects through specific receptor interactions, which is critical for its potential therapeutic applications .
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| PMC7345688 | Evaluate anticancer activity | Compounds showed significant inhibition against HCT-116 and MCF-7 cell lines with IC50 values as low as 0.19 µM. |
| PMC8192883 | Assess cholinesterase inhibition | Some derivatives exhibited higher selectivity towards butyrylcholinesterase compared to donepezil, indicating potential for Alzheimer's treatment. |
特性
IUPAC Name |
5-(1-benzylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-25(23,11-12-5-2-1-3-6-12)21-9-13(10-21)16-19-15(20-24-16)14-17-7-4-8-18-14/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFDARWHRZKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













